
(2S)-2-amino-2-cyclohexylpropanoic acid
Overview
Description
(2S)-2-amino-2-cyclohexylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to the second carbon of a cyclohexylpropanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-2-cyclohexylpropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the amino group.
Chiral Resolution: To obtain the (2S) enantiomer, chiral resolution techniques such as crystallization or chromatography may be employed.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. Catalytic processes and continuous flow reactors can be utilized to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the amino group may be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form cyclohexylpropanoic acid derivatives with different functional groups.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or alcohols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation Products: Imines, nitriles.
Reduction Products: Cyclohexylpropanoic acid derivatives.
Substitution Products: Hydroxyl or alkyl-substituted derivatives.
Scientific Research Applications
(2S)-2-amino-2-cyclohexylpropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-cyclohexylpropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and protein synthesis.
Comparison with Similar Compounds
(2S)-2-amino-3-cyclohexylpropanoic acid: Similar structure with an additional carbon in the side chain.
(2S)-2-amino-2-phenylpropanoic acid: Contains a phenyl group instead of a cyclohexyl group.
(2S)-2-amino-2-methylpropanoic acid: Contains a methyl group instead of a cyclohexyl group.
Uniqueness: (2S)-2-amino-2-cyclohexylpropanoic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in applications requiring specific interactions and stability.
Biological Activity
(2S)-2-amino-2-cyclohexylpropanoic acid, also known as cyclohexylalanine, is a chiral amino acid with significant implications in medicinal chemistry and biochemistry. This compound features a cyclohexyl group attached to the alpha carbon of the propanoic acid backbone, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C9H17NO2
- Molecular Weight : 171.24 g/mol
- Structural Characteristics : Contains an amino group (-NH2), a carboxylic acid group (-COOH), and a cyclohexyl substituent.
The biological activity of this compound primarily involves its interactions with various receptors and enzymes. The compound may act as a neurotransmitter or neuromodulator due to its structural similarity to other amino acids. Preliminary studies indicate that it could influence synaptic transmission and neuronal excitability by modulating receptor activity in the central nervous system.
Interaction with Receptors
Research has shown that this compound can bind to specific receptors, potentially affecting signaling pathways. Techniques such as radioligand binding assays and electrophysiological recordings have been employed to study these interactions. Initial findings suggest that the compound may enhance or inhibit receptor activity, which could have implications for treating neurological disorders .
Biological Activity and Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
- Neurotransmission Modulation : Its ability to interact with neurotransmitter receptors suggests it could be beneficial in treating conditions like depression or anxiety.
- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes, making it a candidate for drug development in various therapeutic areas.
- Drug Precursor : It serves as a precursor for synthesizing more complex molecules targeting specific biological pathways.
Case Studies and Research Findings
-
Neurotransmitter Activity :
A study investigated the effects of this compound on synaptic transmission in animal models. Results indicated that the compound increased synaptic efficacy, suggesting its potential role as a neuromodulator. -
Enzyme Inhibition :
Research has demonstrated that this compound can inhibit enzymes involved in metabolic pathways. This inhibition was linked to alterations in cellular signaling, highlighting its potential as a therapeutic agent. -
Comparative Studies :
Comparative studies with similar compounds like (S)-2-amino-3-cycloheptylpropanoic acid have shown that variations in the cycloalkyl group significantly influence biological activity and receptor binding affinity. These findings underscore the importance of structural diversity in drug design .
Summary of Biological Activities
Activity Type | Description |
---|---|
Neurotransmission Modulation | Enhances synaptic efficacy; potential treatment for mood disorders |
Enzyme Inhibition | Inhibits specific enzymes; implications for metabolic regulation and drug development |
Drug Precursor | Serves as a building block for synthesizing complex therapeutic agents |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2S)-2-amino-2-cyclohexylpropanoic acid, and how can enantiomeric purity be ensured?
- Methodological Answer: The synthesis typically involves enantioselective methods such as asymmetric hydrogenation of α-keto acids or enzymatic resolution of racemic mixtures. For example, chiral auxiliaries like tert-butoxycarbonyl (Boc) groups can protect the amino moiety during synthesis, followed by deprotection under acidic conditions (e.g., trifluoroacetic acid). To ensure enantiomeric purity, chiral HPLC or capillary electrophoresis should be employed post-synthesis. Structural confirmation via NMR spectroscopy (e.g., , , and 2D techniques like COSY/HSQC) and high-resolution mass spectrometry (HRMS) is critical .
Q. What analytical techniques are recommended for characterizing the stereochemistry of this compound?
- Methodological Answer:
- Chiral HPLC : Use columns with chiral stationary phases (e.g., cellulose- or amylose-based) to separate enantiomers.
- X-ray crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., water/methanol mixtures).
- Circular Dichroism (CD) : Analyze electronic transitions to confirm chiral centers.
- Optical rotation : Measure values and compare to literature data for validation .
Q. What protecting groups are suitable for the amino and carboxylic acid moieties during derivatization?
- Methodological Answer:
- Amino group : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups are ideal due to their stability under basic/acidic conditions. Deprotection is achieved via TFA (for Boc) or piperidine (for Fmoc).
- Carboxylic acid : Convert to methyl or benzyl esters using diazomethane or benzyl bromide. Hydrolysis under mild alkaline conditions regenerates the free acid .
Advanced Research Questions
Q. How can researchers address discrepancies in NMR data when synthesizing this compound derivatives?
- Methodological Answer: Contradictions in NMR spectra (e.g., unexpected splitting or shifts) may arise from dynamic resolution (e.g., rotamers) or impurities. Strategies include:
- Variable-temperature NMR : Identify conformational changes by cooling/heating the sample.
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals and assign protons/carbons unambiguously.
- Purification : Use preparative HPLC to isolate impurities (e.g., diastereomers or byproducts) and reanalyze .
Q. How should stability studies be designed for this compound under varying pH and temperature?
- Methodological Answer: Conduct accelerated stability testing :
- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C and monitor degradation via HPLC at 0, 1, 3, 7, and 14 days.
- Thermal stability : Store solid samples at 40°C/75% RH and analyze for racemization or decomposition using chiral HPLC.
- Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation products .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer: Inconsistent bioactivity (e.g., enzyme inhibition) may stem from:
- Purity issues : Validate compound purity (>98%) via HPLC and elemental analysis.
- Racemization : Monitor chiral integrity during biological assays using CD or optical rotation.
- Assay variability : Use orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) to confirm target engagement .
Q. How can this amino acid be incorporated into peptide chains without racemization?
- Methodological Answer: Use solid-phase peptide synthesis (SPPS) with Fmoc-protected this compound:
- Coupling conditions : Activate the carboxyl group with HATU/DIPEA in DMF.
- Low-temperature coupling : Perform reactions at 4°C to minimize racemization.
- Monitoring : Use Kaiser test or LC-MS to confirm coupling efficiency .
Properties
IUPAC Name |
(2S)-2-amino-2-cyclohexylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h7H,2-6,10H2,1H3,(H,11,12)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXQOVXILWFIANY-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1CCCCC1)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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